

# Synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate protocol

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## Compound of Interest

Compound Name: *tert-Butyl 4-(acetylthio)piperidine-1-carboxylate*

Cat. No.: B177134

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An established protocol for the synthesis of **tert-Butyl 4-(acetylthio)piperidine-1-carboxylate** has been developed, leveraging a one-step Mitsunobu reaction. This method provides a direct conversion of the readily available tert-Butyl 4-hydroxypiperidine-1-carboxylate to the desired thioester. The protocol is designed for researchers and professionals in drug development and organic synthesis, offering a reliable procedure for obtaining this valuable building block.

## Synthesis Overview

The synthesis of **tert-Butyl 4-(acetylthio)piperidine-1-carboxylate** is achieved by reacting tert-Butyl 4-hydroxypiperidine-1-carboxylate with thioacetic acid in the presence of triphenylphosphine (PPh<sub>3</sub>) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with an inversion of stereochemistry at the C4 position of the piperidine ring.

## Data Presentation

Parameter	Value	Source
Starting Material	tert-Butyl 4-hydroxypiperidine-1-carboxylate	Commercially Available
Reagents	Thioacetic acid, Triphenylphosphine (PPh <sub>3</sub> ), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)	Commercially Available
Solvent	Anhydrous Tetrahydrofuran (THF)	Commercially Available
Reaction Temperature	0 °C to Room Temperature	[1][2]
Reaction Time	12-24 hours	[2]
Expected Yield	Moderate to Good	[1]
Purification Method	Flash Column Chromatography	[2]

## Experimental Protocol

### Materials:

- tert-Butyl 4-hydroxypiperidine-1-carboxylate
- Thioacetic acid (CH<sub>3</sub>COSH)
- Triphenylphosphine (PPh<sub>3</sub>)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (typically as a 40% solution in toluene)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (for workup and chromatography)

- Hexanes (for chromatography)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Argon or Nitrogen source for inert atmosphere
- Syringes and needles
- Rotary evaporator
- Flash chromatography setup (silica gel)

#### Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), thioacetic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[2]
- **Cooling:** Cool the resulting solution to 0 °C using an ice bath.
- **Reagent Addition:** To the stirred solution at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via syringe.[2] A color change is typically observed upon addition.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:**

- Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
- Redissolve the residue in ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure **tert-butyl 4-(acetylthio)piperidine-1-carboxylate**.<sup>[2]</sup> The major byproducts to be separated are triphenylphosphine oxide and the diethyl hydrazinedicarboxylate.<sup>[2]</sup>

## Visualizations



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Caption: Experimental workflow for the synthesis of **tert-Butyl 4-(acetylthio)piperidine-1-carboxylate**.

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## References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]
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